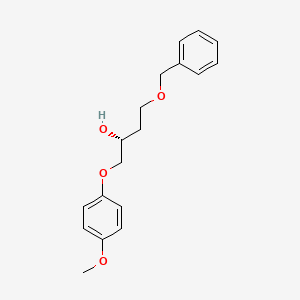
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a benzyloxy group and a methoxyphenoxy group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methoxyphenoxy Group: The next step involves the reaction of the protected intermediate with 4-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Reduction and Final Assembly: The final step involves the reduction of the intermediate compound to form the desired this compound using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting the hydroxyl group to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted phenol ethers.
Aplicaciones Científicas De Investigación
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-(Benzyloxy)-1-(4-hydroxyphenoxy)butan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-4-(Benzyloxy)-1-(4-ethoxyphenoxy)butan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is unique due to the presence of both benzyloxy and methoxyphenoxy groups, which confer specific chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
832690-24-1 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2R)-1-(4-methoxyphenoxy)-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C18H22O4/c1-20-17-7-9-18(10-8-17)22-14-16(19)11-12-21-13-15-5-3-2-4-6-15/h2-10,16,19H,11-14H2,1H3/t16-/m1/s1 |
Clave InChI |
KUWRZVGJVURPPD-MRXNPFEDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OC[C@@H](CCOCC2=CC=CC=C2)O |
SMILES canónico |
COC1=CC=C(C=C1)OCC(CCOCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


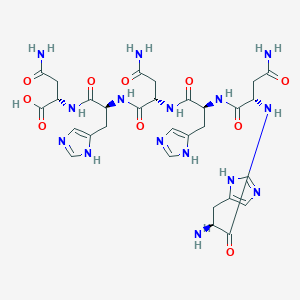
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
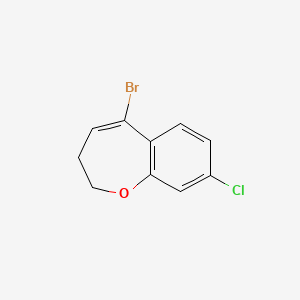
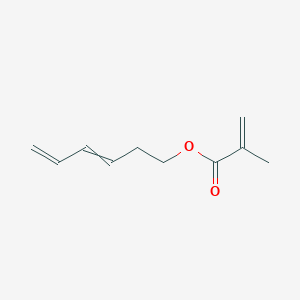
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
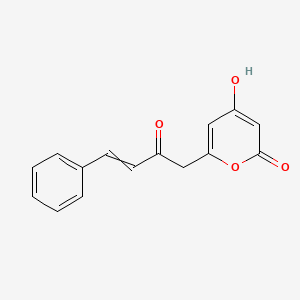
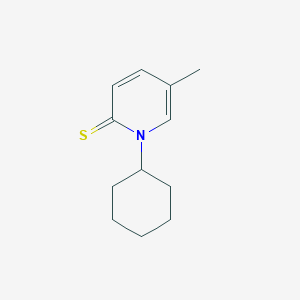
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
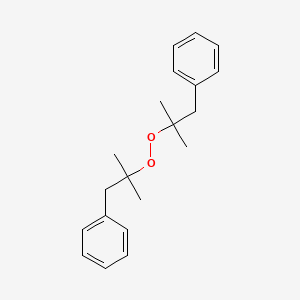
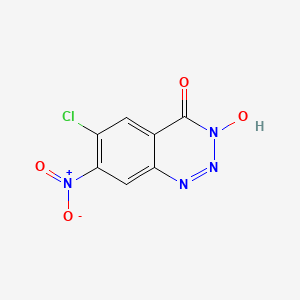
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
